molecular formula C25H21NO7S B407663 METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-METHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-METHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B407663
M. Wt: 479.5g/mol
InChI Key: GAPQFHFRAOISTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate is a complex organic compound characterized by its benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme activity or protein interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-5-[[(4-methylphenyl)sulfonyl]amino]-1-benzofuran-3-carboxylate
  • Methyl 2-methyl-5-[[(phenoxycarbonyl)amino]-1-benzofuran-3-carboxylate

Uniqueness

Methyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H21NO7S

Molecular Weight

479.5g/mol

IUPAC Name

methyl 2-methyl-5-[(4-methylphenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H21NO7S/c1-16-9-12-20(13-10-16)34(29,30)26(25(28)33-19-7-5-4-6-8-19)18-11-14-22-21(15-18)23(17(2)32-22)24(27)31-3/h4-15H,1-3H3

InChI Key

GAPQFHFRAOISTD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)OC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)OC4=CC=CC=C4

Origin of Product

United States

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